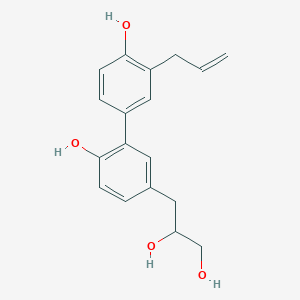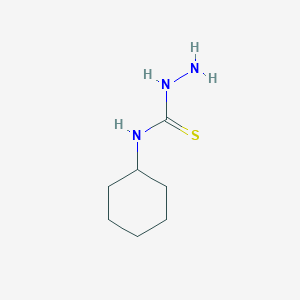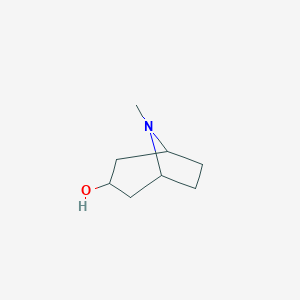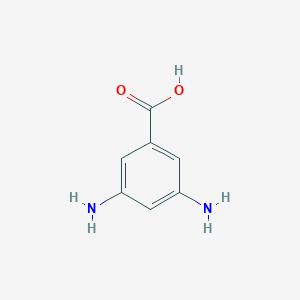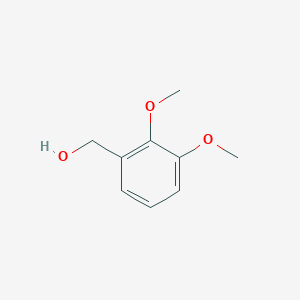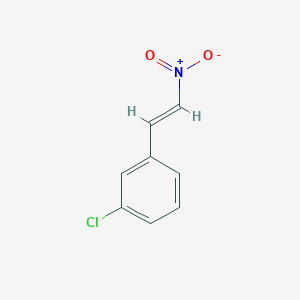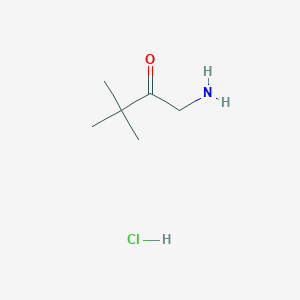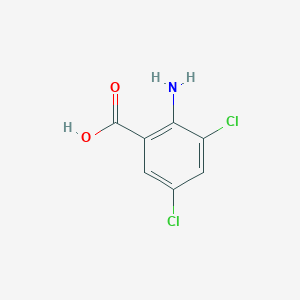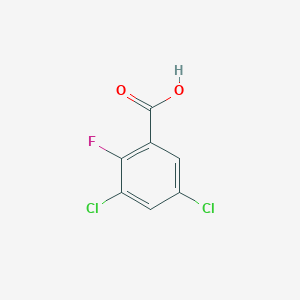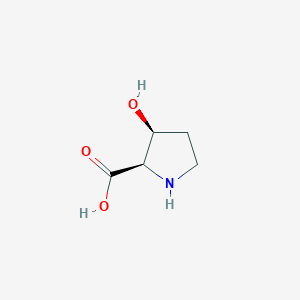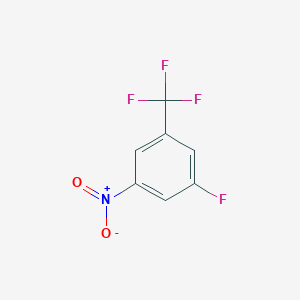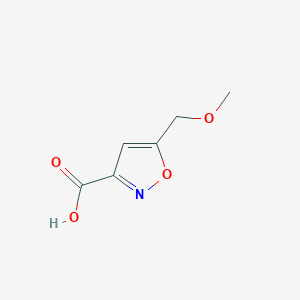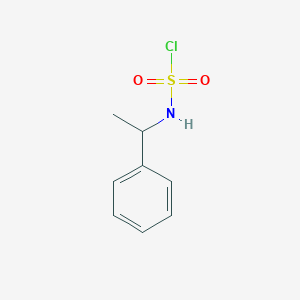
N-(1-phenylethyl)sulfamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(1-phenylethyl)sulfamoyl chloride often involves reactions with sulfamoyl chlorides, which can be activated by Cl-atom abstraction by a silyl radical, offering a pathway to sulfonamides from alkenes. This method signifies a straightforward approach for synthesizing aliphatic sulfonamides using olefins, showcasing the compound's accessibility for further research and application in medicinal chemistry (Hell et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds related to N-(1-phenylethyl)sulfamoyl chloride is characterized by X-ray crystallography, providing precise details about their geometric configuration. For instance, the structure of 1-amidino-3-(3-sulfamoylphenyl)urea hydrochloride was determined, revealing a completely planar molecular conformation with significant sp2 hybridization of the amidinourea N atoms. This analysis highlights the importance of molecular geometry in understanding the chemical behavior and reactivity of these compounds (Sutton & Cody, 1989).
Aplicaciones Científicas De Investigación
Efficient General Method for Sulfamoylation
A study demonstrates the use of N-(1-phenylethyl)sulfamoyl chloride in the sulfamoylation reaction of hydroxyl groups, highlighting an efficient method that accelerates the reaction in specific solvents, such as N, N-dimethylacetamide or 1-methyl-2-pyrrolidone, compared to traditionally used solvents. This method yields the highest sulfamate products without requiring a base, indicating a versatile application in organic synthesis and drug design (Okada et al., 2000).
Sulfonamide Derivatives as Cholinesterase Inhibitors
Research into sulfonamide derivatives of 2-amino-1-phenylethane, which might be synthesized using a related process, shows these molecules as potential drug candidates for Alzheimer's disease treatment. They exhibit significant enzyme inhibition activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), underscoring the compound's potential in therapeutic applications (Abbasi et al., 2014).
Activation of Sulfamoyl Chlorides for Sulfonamide Synthesis
Another study reveals that sulfamoyl chlorides, including potentially N-(1-phenylethyl)sulfamoyl chloride, can be activated using a silyl radical-mediated approach for direct access to aliphatic sulfonamides from alkenes. This method represents a novel pathway for late-stage functionalization, crucial for medicinal chemistry and drug development processes (Hell et al., 2019).
Safer Preparative Method for Nonsymmetrical Sulfamides
A safer and more convenient methodology for preparing sulfamides utilizes N-sulfamoyloxazolidinone derivatives as a synthetic equivalent to hazardous N-sulfamoyl chloride. This approach has implications for large-scale synthesis, offering a less corrosive and hazardous alternative for generating sulfamides, which are valuable in various pharmaceutical applications (Borghese et al., 2006).
Novel Synthesis Strategies and Biological Applications
The literature also discusses novel synthetic strategies utilizing N-(1-phenylethyl)sulfamoyl chloride or related compounds for creating bioactive molecules with potential antimicrobial, anticancer, and enzyme inhibition properties. These studies underscore the compound's versatility in synthesizing derivatives with significant biological activities, paving the way for new therapeutic agents (Darwish et al., 2014), (Gilles et al., 2019).
Propiedades
IUPAC Name |
N-(1-phenylethyl)sulfamoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-7(10-13(9,11)12)8-5-3-2-4-6-8/h2-7,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPLNBUUOURXFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)sulfamoyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

